molecular formula C5H2F2IN B2943953 3,6-Difluoro-2-iodopyridine CAS No. 1214350-80-7

3,6-Difluoro-2-iodopyridine

Número de catálogo: B2943953
Número CAS: 1214350-80-7
Peso molecular: 240.979
Clave InChI: IRZACEVEENNQNA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,6-Difluoro-2-iodopyridine: is a fluorinated heterocyclic compound with the molecular formula C5H2F2IN . It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an iodine atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-iodopyridine typically involves halogenation reactions. One common method is the iodination of 3,6-difluoropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst, such as iodotrimethylsilane, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3,6-Difluoro-2-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Biomedical Research

3,6-Difluoro-2-iodopyridine and its derivatives are used in biomedical research . For example, a related compound, 2,6-difluoropyridine, is utilized in the synthesis of BCL6 inhibitors, which are potential therapeutic agents for treating diffuse large B-cell lymphoma (DLBCL) .

Case Study: BCL6 Inhibitors

  • Background Deregulation of the transcriptional repressor BCL6 contributes to tumorigenesis in germinal center B-cells, making BCL6 a therapeutic target for DLBCL .
  • Discovery Researchers have identified benzimidazolone inhibitors that disrupt the protein-protein interaction between BCL6 and its co-repressors . A subset of these inhibitors can induce rapid BCL6 degradation. One such compound, CCT369260, has demonstrated the ability to reduce BCL6 levels in a lymphoma xenograft mouse model after oral administration .
  • Optimization Studies involved creating 2-heterocyclyl- and heteroarylpyrimidines to explore the region and found that different groups, including aliphatic amines and carbon- or nitrogen-linked heteroaryl groups, were well-tolerated .
  • Degradation Activity Further research led to the discovery of BCL6 degraders. For instance, dimethylpiperidine CCT368682 exhibited no cellular activity in the NanoBRET assay, but it showed submicromolar potency in the TR-FRET assay and good passive permeability . Detailed NanoBRET data analysis revealed a dose-dependent reduction in total luminescence, suggesting BCL6 degradation .
  • Antiproliferative Activity In a 14-day proliferation assay, degrader compounds displayed growth inhibition in SU-DHL-4 and OCI-Ly1 cell lines. Compound 1 was further profiled in a panel of BCL6-negative cell lines and showed no antiproliferative activity .

Chemical Synthesis

The presence of fluorine and iodine atoms in this compound makes it a useful building block for synthesizing more complex molecules . These atoms can be selectively functionalized, allowing for the introduction of various chemical groups at specific positions on the pyridine ring.

  • Copper-Catalyzed Cross-Coupling Aryldifluoroamides can be synthesized via the copper-catalyzed reaction of an electron-rich aryl iodide with an α-silyldifluoroamide .

Tables of Applications

Because the search results do not contain comprehensive data tables, this section is not possible to complete.

Mecanismo De Acción

The mechanism of action of 3,6-Difluoro-2-iodopyridine in biological systems is primarily related to its ability to interact with specific molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to enzymes or receptors. The iodine atom can also participate in halogen bonding, further stabilizing the interaction with biological targets .

Comparación Con Compuestos Similares

Comparison: Compared to other fluorinated pyridines, 3,6-Difluoro-2-iodopyridine is unique due to the specific positioning of the fluorine and iodine atoms. This unique arrangement can lead to different reactivity patterns and biological activities. For instance, the presence of fluorine atoms at positions 3 and 6 can significantly alter the compound’s electronic distribution, making it more suitable for certain types of chemical reactions and biological interactions .

Actividad Biológica

3,6-Difluoro-2-iodopyridine is a heterocyclic organic compound with notable biological activity, particularly in medicinal chemistry. Its unique structure, featuring two fluorine atoms and one iodine atom, contributes to its potential as an inhibitor of various biological targets. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C5_5H3_3F2_2I\N
  • Molecular Weight : 240.98 g/mol
  • Structure : The compound consists of a pyridine ring substituted with fluorine atoms at the 3 and 6 positions and an iodine atom at the 2 position.

The presence of halogen substituents significantly alters its chemical properties and enhances its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The fluorine atoms enhance the electronic properties of the compound, which can increase its binding affinity to enzymes or receptors involved in drug metabolism, such as cytochrome P450 enzymes like CYP1A2.
  • Halogen Bonding : The iodine atom participates in halogen bonding, which may stabilize interactions with biological targets, further influencing enzyme activity and modulating metabolic pathways.

Biological Activity

This compound has been identified as a potential inhibitor of various enzymes. Its unique electronic properties make it suitable for interactions with different biological molecules. Key findings include:

  • Enzyme Inhibition : Studies suggest that this compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Interaction Studies : Interaction studies indicate that this compound can influence enzyme activity and potentially modulate metabolic pathways, making it a candidate for further investigation in drug development.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated pyridines:

CompoundStructural FeaturesBiological Activity
This compound Fluorine at positions 3 and 6; iodine at 2Inhibitor of CYP1A2; potential drug candidate
2,6-Difluoro-3-iodopyridine Fluorine at positions 2 and 6; iodine at 3Different reactivity patterns; less studied
3-chloro-5-fluoro-4-iodopyridine Chlorine at position 3; fluorine at 5; iodine at 4Varies based on halogen interactions

This table illustrates how the positioning of halogen atoms can influence the compound's reactivity patterns and biological activities.

Case Studies and Research Findings

Several studies have explored the synthesis and biological applications of this compound:

  • Synthesis Methods : Various synthesis methods have been employed to produce this compound effectively. These methods often involve halogenation reactions that introduce fluorine and iodine substituents onto the pyridine ring.
  • In Vivo Studies : Preliminary in vivo studies have indicated that compounds structurally similar to this compound exhibit promising pharmacokinetic profiles and therapeutic potentials.
  • Cross-Coupling Reactions : Research has demonstrated that this compound can participate in copper-promoted cross-coupling reactions, facilitating the synthesis of more complex organic molecules .

Propiedades

IUPAC Name

3,6-difluoro-2-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-3-1-2-4(7)9-5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZACEVEENNQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.